molecular formula C10H8N2O4 B8136359 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B8136359
M. Wt: 220.18 g/mol
InChI Key: LAXJTJGLFFUDJQ-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O4. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted N-aminopyridine sulfates with ethyl propionate through a 1,3-dipolar cycloaddition reaction. This process yields pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, which can be further hydrolyzed to obtain the desired carboxylic acid .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using high-yielding reagents and conditions. For example, the use of hydroxylamine-O-sulfonic acid as a reagent and the employment of mild reaction conditions can enhance the efficiency and yield of the process. Additionally, the reaction can be carried out in solvents like dimethylformamide to improve the solubility of the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, while reduction can produce pyrazolo[1,5-a]pyridine-2-carboxylic alcohol derivatives .

Scientific Research Applications

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl and carboxylic acid groups provide versatile sites for further functionalization, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

3-methoxycarbonylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)7-6-4-2-3-5-12(6)11-8(7)9(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXJTJGLFFUDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

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